molecular formula C22H23N3O5 B2508127 Ethyl 4-(3-{2,4-dioxo-3-azatricyclo[7.3.1.0^{5,13}]trideca-1(12),5,7,9(13),10-pentaen-3-yl}propanoyl)piperazine-1-carboxylate CAS No. 326907-79-3

Ethyl 4-(3-{2,4-dioxo-3-azatricyclo[7.3.1.0^{5,13}]trideca-1(12),5,7,9(13),10-pentaen-3-yl}propanoyl)piperazine-1-carboxylate

Katalognummer B2508127
CAS-Nummer: 326907-79-3
Molekulargewicht: 409.442
InChI-Schlüssel: MNRDYPUGXWLGTG-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

The compound , Ethyl 4-(3-{2,4-dioxo-3-azatricyclo[7.3.1.0^5,13]trideca-1(12),5,7,9(13),10-pentaen-3-yl}propanoyl)piperazine-1-carboxylate, is a complex organic molecule. While the provided papers do not directly discuss this compound, they do provide insights into similar compounds and their synthesis, structure, and pharmacological evaluation, which can be used to infer some aspects of the compound .

Synthesis Analysis

The synthesis of related compounds involves multi-step reactions with moderate overall yields. For instance, the synthesis of ethyl 4-(aziridin-1-yl)-5-methylpyrrolotriazine-6-carboxylate was achieved through a three-step reaction with an overall yield of 43% . This suggests that the synthesis of complex tricyclic compounds can be challenging and may require optimization to improve yields.

Molecular Structure Analysis

Structural characterization techniques such as 1H NMR, 13C NMR, HRMS, and FTIR are commonly used to confirm the structures of synthesized compounds . Additionally, X-ray crystallography can provide detailed insights into the molecular structure, as seen in the synthesis and structural confirmation of 4-[2-hydroxy-3-(4-phenyl-piperazin-1-yl)-propoxy]-4-azatricyclo[5.2.1.0^2,6]dec-8-ene-3,5-dione . These techniques would likely be applicable in analyzing the molecular structure of the compound .

Chemical Reactions Analysis

The papers do not provide specific information on the chemical reactions of the compound . However, the pharmacological evaluation of a structurally related compound indicates that it exhibits significant affinity to both 5-HT1A and 5-HT2A receptors . This implies that the compound may also interact with biological targets and could potentially have pharmacological activity.

Physical and Chemical Properties Analysis

The physical and chemical properties of the compound are not directly discussed in the provided papers. However, the methods used for the characterization of similar compounds, such as NMR, HRMS, and FTIR, can also be used to infer physical properties like solubility, melting point, and stability . The chemical properties, such as reactivity and pharmacological activity, can be inferred from pharmacological evaluations, as seen with the related compound's affinity to serotonin receptors .

Wissenschaftliche Forschungsanwendungen

Chemical Reactivity and Synthesis Pathways

The compound also plays a role in studies of chemical reactivity and synthesis pathways. MacorJohn et al. (1998) reported an unusual by-product from a non-synchronous reaction involving ethyl 1,2,4-triazine-3-carboxylate and an enamine, highlighting a novel reaction pathway for the formation of an azabicyclo[3.2.1]octane derivative. This study contributes to understanding the reactivity of similar complex molecules and their potential synthetic applications (MacorJohn, Kuipers, & Lachicotte, 1998).

Novel Conazole Analogues Synthesis

In the context of antifungal research, Mermer et al. (2018) synthesized novel conazole analogues containing a piperazine nucleus starting from ethyl 4-(4-amino-2-fluorophenyl)piperazine-1-carboxylate. These compounds were assessed for antimicrobial, antioxidant, antiurease, and anti α-glucosidase activities, showing promising results. This research underscores the compound's utility in developing new antifungal agents with potential therapeutic applications (Mermer, Demirbas, Demirbaş, Colak, Ayaz, Alagumuthu, & Arumugam, 2018).

Eigenschaften

IUPAC Name

ethyl 4-[3-(1,3-dioxobenzo[de]isoquinolin-2-yl)propanoyl]piperazine-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H23N3O5/c1-2-30-22(29)24-13-11-23(12-14-24)18(26)9-10-25-20(27)16-7-3-5-15-6-4-8-17(19(15)16)21(25)28/h3-8H,2,9-14H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MNRDYPUGXWLGTG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)N1CCN(CC1)C(=O)CCN2C(=O)C3=CC=CC4=C3C(=CC=C4)C2=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H23N3O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

409.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.